

The Essential Guide to 6-ROX NHS Ester: Properties, Labeling Protocols, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ROX NHS ester, 6-isomer

Cat. No.: B12282342

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent dye 6-Carboxy-X-rhodamine N-succinimidyl ester (6-ROX NHS ester), a widely used reagent for labeling biomolecules. This document details its physicochemical properties, provides in-depth experimental protocols for labeling proteins and oligonucleotides, and illustrates its application in the analysis of cellular signaling pathways.

Core Properties of 6-ROX NHS Ester (6-Isomer)

6-ROX NHS ester is an amine-reactive fluorescent dye belonging to the rhodamine family. The 6-isomer is a pure, single isomer that ensures consistency in labeling experiments. Its succinimidyl ester functional group reacts efficiently with primary and secondary amines on biomolecules, such as the lysine residues of proteins or amino-modified oligonucleotides, to form stable amide bonds. ROX is known for its high fluorescence quantum yield and photostability, making it a reliable choice for various fluorescence-based applications.

Property	Value	References
Molecular Weight	631.67 g/mol	[1] [2]
Alternate Molecular Weight	631.68 g/mol , 631.69 g/mol , 631.7 g/mol , 632 g/mol	[3] [4] [5] [6] [7]
Molecular Formula	C ₃₇ H ₃₃ N ₃ O ₇	[1] [3] [5] [6]
Excitation Maximum (λ _{ex})	~570-578 nm	[1] [3] [5] [7]
Emission Maximum (λ _{em})	~591-601 nm	[1] [3] [5] [7]
Extinction Coefficient	>82,000 M ⁻¹ cm ⁻¹	[1] [5]
Solubility	Soluble in polar organic solvents (DMF, DMSO)	[1] [3] [5]
Appearance	Dark crimson/violet powder	[1] [3]
CAS Number	117491-83-5, 216699-36-4	[1] [3] [4] [5] [6]

Experimental Protocols

Protein Labeling with 6-ROX NHS Ester

This protocol provides a general procedure for conjugating 6-ROX NHS ester to proteins, such as antibodies.

Materials:

- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- 6-ROX NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0
- Purification column (e.g., gel filtration or desalting column)
- Quenching solution (optional): 1 M Tris-HCl, pH 8.0

Procedure:

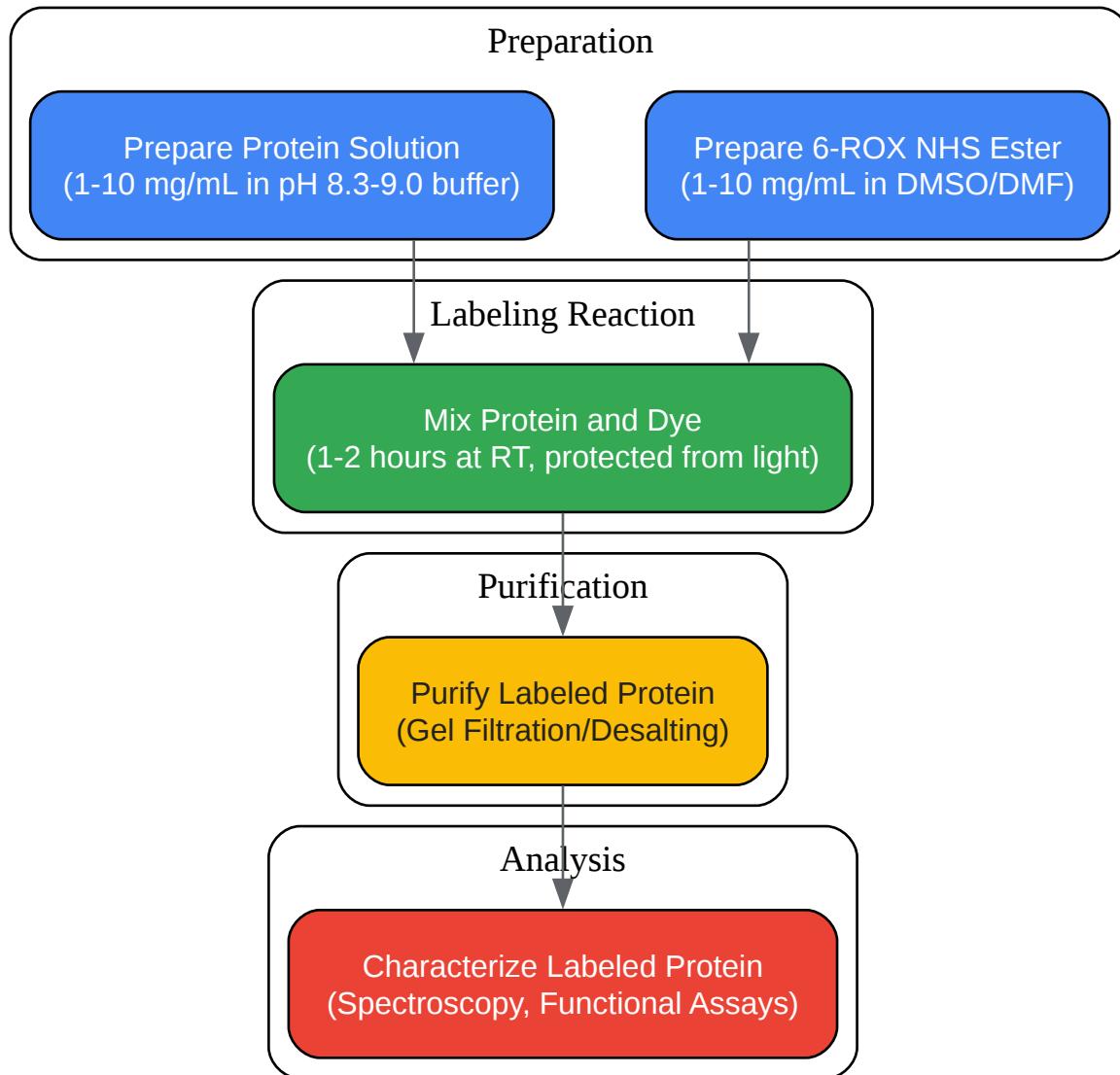
- Protein Preparation:
 - Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
 - Ensure the buffer is free of primary amines (e.g., Tris), as they will compete with the protein for reaction with the NHS ester.
- Dye Preparation:
 - Immediately before use, prepare a stock solution of 6-ROX NHS ester in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL.
- Labeling Reaction:
 - Slowly add the 6-ROX NHS ester stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein may need to be optimized, but a starting point of a 10- to 20-fold molar excess of the dye is recommended.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Reaction Quenching (Optional):
 - To stop the reaction, add the quenching solution to react with any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
- Purification:
 - Separate the labeled protein from the unreacted dye and byproducts using a gel filtration or desalting column equilibrated with a suitable storage buffer (e.g., PBS).
 - Collect the fractions containing the labeled protein, which typically elute first.

Oligonucleotide Labeling with 6-ROX NHS Ester

This protocol is for labeling amino-modified oligonucleotides.

Materials:

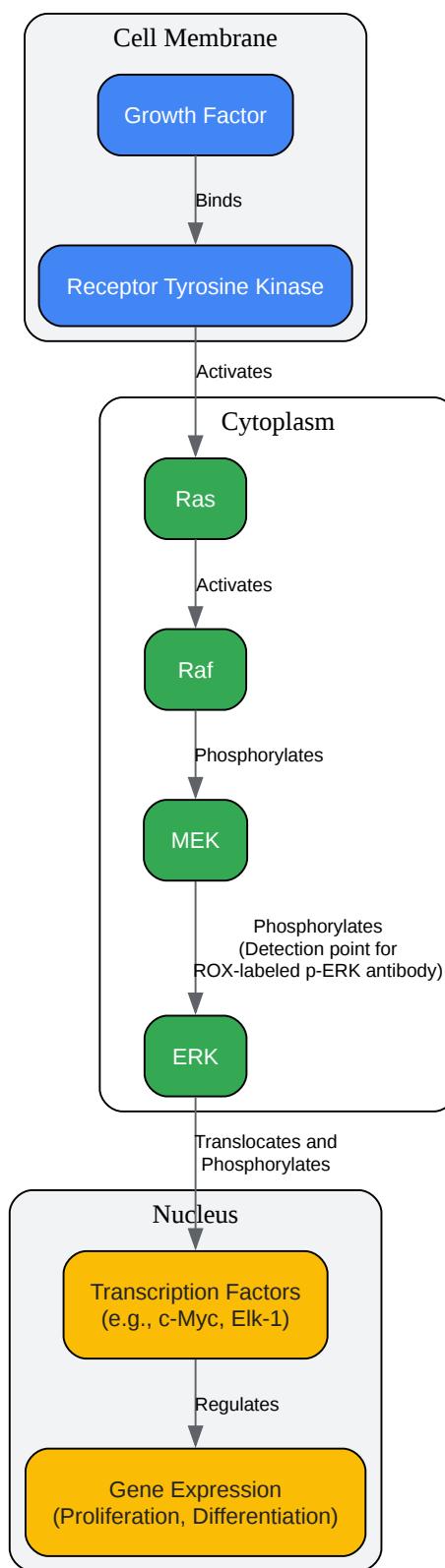
- Amino-modified oligonucleotide
- 6-ROX NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Conjugation Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0
- Desalting column or reverse-phase HPLC for purification


Procedure:

- Oligonucleotide Preparation:
 - Dissolve the amino-modified oligonucleotide in the conjugation buffer.
- Dye Preparation:
 - Prepare a fresh stock solution of 6-ROX NHS ester in anhydrous DMSO or DMF.
- Labeling Reaction:
 - Add a 10- to 20-fold molar excess of the 6-ROX NHS ester stock solution to the oligonucleotide solution.
 - Vortex the mixture and incubate at room temperature for at least 2 hours, or overnight, protected from light.
- Purification:
 - Purify the ROX-labeled oligonucleotide from unreacted dye using a desalting column or by reverse-phase HPLC.

Visualization of Experimental Workflow and a Signaling Pathway

To illustrate the practical application of 6-ROX NHS ester, the following diagrams, generated using Graphviz, depict a typical experimental workflow for antibody labeling and a simplified


representation of the MAPK/ERK signaling pathway, which can be analyzed using fluorescently labeled antibodies in techniques like flow cytometry.

[Click to download full resolution via product page](#)

Fig 1. A streamlined workflow for labeling proteins with 6-ROX NHS ester.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[1][3][4][5] The activation of this pathway, particularly the phosphorylation of ERK, can be monitored using phospho-specific antibodies labeled with fluorescent dyes like 6-ROX in applications such as flow cytometry and immunofluorescence.[1][4]

[Click to download full resolution via product page](#)

Fig 2. Simplified MAPK/ERK signaling pathway indicating a detection point.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Measurement of MAP kinase activation by flow cytometry using phospho-specific antibodies to MEK and ERK: potential for pharmacodynamic monitoring of signal transduction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiplexed Fluorescence Imaging of ERK and Akt Activities and Cell-cycle Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of ERK signaling inhibition in colon cancer cell lines using phospho-specific flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of extracellular signaling regulated kinase in natural killer cells and monocytes following IL-2 stimulation in vitro and in patients undergoing IL-2 immunotherapy: analysis via dual parameter flow-cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crosstalk of reactive oxygen species and NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Essential Guide to 6-ROX NHS Ester: Properties, Labeling Protocols, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12282342#molecular-weight-of-rox-nhs-ester-6-isomer>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com